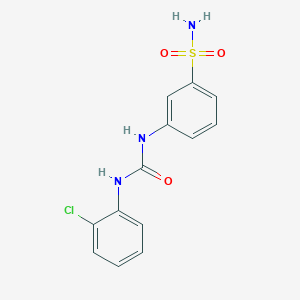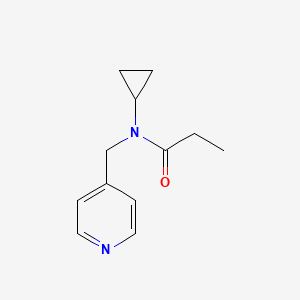![molecular formula C14H20N2O B7566977 N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7566977.png)
N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide, also known as U-47700, is a synthetic opioid that has been classified as a Schedule I drug in the United States. It was first synthesized in the 1970s by Upjohn as a potential analgesic medication. However, due to its high potency and potential for abuse, it was never marketed for human use. Despite this, U-47700 has gained popularity in recent years as a recreational drug, leading to numerous reports of overdose and death.
作用机制
Like other opioids, N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide acts on the mu-opioid receptor in the brain to produce its analgesic effects. It also has activity at the kappa-opioid receptor, which may contribute to its side effects and potential for abuse. N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide is a full agonist at the mu-opioid receptor, meaning that it produces maximal activation of the receptor. This is thought to contribute to its high potency and potential for overdose.
Biochemical and Physiological Effects
In addition to its analgesic effects, N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide has been shown to produce a range of other effects in animal studies. These include sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to produce rewarding effects in animal models of drug abuse, suggesting that it has a high potential for abuse and addiction.
实验室实验的优点和局限性
N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide has several advantages and limitations for use in laboratory experiments. One advantage is its high potency, which allows for the use of lower doses and smaller amounts of the drug in experiments. This can help to reduce costs and minimize the amount of drug needed for studies. However, its high potency also makes it more difficult to control the dose and can increase the risk of overdose and toxicity. Additionally, its potential for abuse and addiction can make it difficult to study in animal models of drug abuse.
未来方向
There are several areas of future research that could be explored with N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide. One area of interest is its potential as a medication for pain management. Despite its high potency and potential for abuse, it may have advantages over other opioids in certain patient populations. For example, it has been shown to produce less respiratory depression than morphine in animal studies. Another area of interest is its potential as a tool for studying the mu-opioid receptor and opioid signaling pathways in the brain. Its high potency and selectivity for the mu-opioid receptor make it a useful tool for studying these pathways in vitro and in vivo. Finally, further research is needed to better understand the risks and potential harms associated with N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide use, both in the context of recreational use and potential medical use.
合成方法
The synthesis of N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide involves the reaction of 3-methylphenethylamine with pyrrolidine-1-carboxylic acid to form the corresponding amide. The resulting compound is then acylated with chloroacetyl chloride to produce N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide. This synthesis method has been described in several publications, including a patent filed by Upjohn in 1976.
科学研究应用
Despite its classification as a Schedule I drug, N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide has been the subject of numerous scientific studies. One of the main areas of research has been its potential as an analgesic medication. In animal studies, N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide has been shown to produce potent analgesic effects that are comparable to those of morphine. However, its high potency and potential for abuse have limited its development as a medication.
属性
IUPAC Name |
N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-5-4-6-13(11-12)7-8-15-14(17)16-9-2-3-10-16/h4-6,11H,2-3,7-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFMZBGPHOLLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanone](/img/structure/B7566896.png)
![2-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7566900.png)
![1-[[4-(Dimethylamino)-3-fluorophenyl]methyl]-3-(1-methylpiperidin-4-yl)urea](/img/structure/B7566908.png)

![methyl 2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-2-phenylacetate](/img/structure/B7566917.png)

![3,4-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7566930.png)
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7566970.png)
![3-[4-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7566978.png)

![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B7566994.png)
![2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B7567000.png)

